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Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the highly
homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A
binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket
of these bromodomains, SGC-CBP30 effectively disrupts the recruitment of CBP/p300 to
acetylated histones, thereby modulating gene transcription. This targeted inhibition has
demonstrated significant biological effects across various cellular contexts, including cancer
and immunology, making SGC-CBP30 a critical tool for elucidating the role of CBP/p300
bromodomains in health and disease. This guide provides a comprehensive overview of the
biological effects of SGC-CBP30, detailing its mechanism of action, quantitative biochemical
and cellular activities, and its impact on key signaling pathways. Detailed experimental
protocols and visual representations of workflows and pathways are included to facilitate
further research and drug development efforts.

Mechanism of Action

SGC-CBP30 functions as a competitive inhibitor of the CBP/p300 bromodomains.[1] The
bromodomain is a protein module that recognizes and binds to acetylated lysine residues on
histone tails and other proteins.[2] This interaction is crucial for the recruitment of CBP and
p300, which are histone acetyltransferases (HATSs), to specific chromatin regions.[3][4] Once
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recruited, their intrinsic HAT activity leads to further histone acetylation, creating a more open
chromatin structure that facilitates gene transcription.[5]

SGC-CBP30 mimics the structure of acetylated lysine, allowing it to bind with high affinity to the
bromodomain pocket of CBP and p300.[6] This binding event physically blocks the interaction
between the bromodomain and its natural acetylated lysine substrates on histones.[1]
Consequently, the recruitment of CBP/p300 to chromatin is inhibited, leading to a reduction in
histone acetylation at specific gene loci and subsequent modulation of gene expression.[6]
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Caption: Mechanism of SGC-CBP30 Action.

Quantitative Data

The potency, selectivity, and cellular activity of SGC-CBP30 have been extensively
characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of SGC-CBP30
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Target Assay Type IC50 / Kd (nM) Reference

CREBBP (CBP) Cell-free assay (IC50) 21 [1107118]

EP300 (p300) Cell-free assay (IC50) 38 [11[71[8]
Dissociation constant

CREBBP (CBP) 21 [9][10]
(Kd)
Dissociation constant

EP300 (p300) 32 [9][10]
(Kd)

CREBBP (CBP) Alphascreen (IC50) 69 [11]
Isothermal Titration

CREBBP (CBP) _ 21 [11]
Calorimetry (ITC) (Kd)
Isothermal Titration

EP300 (p300) _ 38 [11]
Calorimetry (ITC) (Kd)

Table 2: Selectivity of SGC-CBP30

Off-Target Selectivity (fold vs. CBP) Reference

BRD4 (BD1) 40 [7119][10]

BRD4 (BD2) 250 [71[9]

Table 3: Cellular Activity of SGC-CBP30
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. . IC50 / EC50
Cell Line Assay Type Endpoint (M) Reference
1]
CBP-H3.3
HEK293 NanoBRET o 2.8 [7]
Binding
LP-1 (Multiple CBP-H3.3
NanoBRET o 0.28 [12]
Myeloma) Binding
RKO (Human
Luciferase o
Colon p53 Activation 15 [7]
] Reporter
Carcinoma)
AMO1 (Human QuantiGene Plex )
MYC Expression 2.7 [7]
Myeloma) Assay
Multiple o
o Growth Inhibition
Myeloma Cell Cell Viability <3 [12]
) (GI50)
Lines
Cytotoxicity Moderate N
U20S / HelLa L Not specified [7][11]
Assay Cytotoxicity

Key Biological Effects and Signaling Pathways
Modulation of the IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, SGC-CBP30 has been shown to suppress the IRF4/MYC oncogenic
network.[12][13] Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the
survival of myeloma cells, and its downstream target, c-MYC, is a potent oncogene.[12] SGC-
CBP30 treatment leads to a reduction in both IRF4 and MYC expression, resulting in cell cycle
arrest and apoptosis in sensitive multiple myeloma cell lines.[12] This effect is more specific
than that of pan-BET inhibitors, suggesting a distinct therapeutic window for CBP/p300
bromodomain inhibition.[12]
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Caption: SGC-CBP30 and the IRF4/MYC Pathway.

Anti-Inflammatory Effects via Th17 Cell Suppression

SGC-CBP30 exhibits anti-inflammatory properties by suppressing the differentiation and
function of Th17 cells.[10][14] Th17 cells are a subset of T helper cells that play a critical role in
autoimmune diseases through the secretion of pro-inflammatory cytokines, most notably IL-
17A.[10] Treatment with SGC-CBP30 strongly reduces the secretion of IL-17A from Th17 cells
derived from both healthy donors and patients with autoimmune conditions like ankylosing
spondylitis and psoriatic arthritis.[10][15] Transcriptional profiling has shown that SGC-CBP30
has a more restricted effect on gene expression in T cells compared to pan-BET inhibitors.[10]
[14]

Regulation of Gene Expression and Histone Acetylation
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The primary molecular effect of SGC-CBP30 is the modulation of gene expression through the
inhibition of CBP/p300 recruitment to chromatin. While it might be expected that a HAT inhibitor
would cause a global decrease in histone acetylation, studies have shown that SGC-CBP30
does not significantly alter the global levels of H3K18 or H3K27 acetylation.[12] However, it
does lead to a moderate decrease in H3K27 acetylation at specific gene loci, particularly at the
promoters and enhancers of somatic-specific genes.[6] This suggests that the bromodomain of
CBP/p300 is crucial for maintaining H3K27 acetylation and chromatin accessibility at a specific
subset of genes.[6]

Role in Cellular Reprogramming

Interestingly, inhibition of the CBP/p300 bromodomain by SGC-CBP30 has been found to
enhance the efficiency of cellular reprogramming of somatic cells into induced pluripotent stem
cells (iPSCs).[6][9] This effect is most pronounced during the early stages of reprogramming
and is associated with the downregulation of somatic cell-specific gene expression.[6] This
contrasts with the effect of inhibiting the catalytic HAT activity of CBP/p300, which prevents
IPSC formation, highlighting the distinct functions of different domains within these coactivators.

[6]

Experimental Protocols
Biochemical Assays

o AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

o Principle: Measures the interaction between the CBP bromodomain and an acetylated
histone peptide.

o Methodology: A biotinylated acetylated histone peptide is bound to streptavidin-coated
donor beads, and a GST-tagged CBP bromodomain is bound to anti-GST-coated acceptor
beads. Upon interaction, the beads are brought into proximity, and laser excitation of the
donor beads results in a luminescent signal from the acceptor beads. SGC-CBP30
competes with the acetylated peptide for binding to the bromodomain, leading to a dose-
dependent decrease in the signal.

o Reference:[12]
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 Isothermal Titration Calorimetry (ITC):

o Principle: Directly measures the heat change upon binding of SGC-CBP30 to the
CBP/p300 bromodomain to determine the dissociation constant (Kd).

o Methodology: A solution of SGC-CBP30 is titrated into a solution containing the purified
bromodomain protein in a microcalorimeter. The heat released or absorbed upon binding
is measured, and the data are fitted to a binding model to calculate the thermodynamic

parameters of the interaction.
o Reference:[11][14]
« Differential Scanning Fluorimetry (DSF):

o Principle: Measures the thermal stability of a protein in the presence and absence of a
ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting
temperature (Tm).

o Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g.,
SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed
upon unfolding. The fluorescence is monitored as the temperature is gradually increased.
The change in Tm (ATm) in the presence of SGC-CBP30 is used to assess binding and
selectivity against a panel of other bromodomains.

o Reference:[12]

Cell-Based Assays

 NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:
o Principle: Measures the proximity of two proteins in living cells.

o Methodology: One protein (e.g., CBP bromodomain) is fused to a NanoLuc luciferase, and
the other (e.g., histone H3.3) is fused to a HaloTag ligand labeled with a fluorescent
acceptor. If the proteins are in close proximity, the energy from the luciferase is transferred
to the fluorescent acceptor, resulting in a BRET signal. SGC-CBP30 disrupts this
interaction, leading to a dose-dependent decrease in the BRET signal.
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o Reference:[7][12]
» FRAP (Fluorescence Recovery After Photobleaching):

o Principle: Measures the mobility of a fluorescently tagged protein in a living cell.

o Methodology: A fluorescently tagged CBP bromodomain is expressed in cells. A small
region of the nucleus is photobleached with a high-intensity laser, and the rate of
fluorescence recovery in that region is monitored over time. SGC-CBP30, by displacing
the bromodomain from less mobile chromatin, can accelerate the FRAP recovery.

o Reference:[9]
» Cell Viability and Proliferation Assays:
o Principle: To assess the cytotoxic or cytostatic effects of SGC-CBP30.

o Methodology: Cells are treated with a range of SGC-CBP30 concentrations for a defined
period (e.g., 6 days). Cell viability is then measured using reagents like resazurin, which is
metabolically reduced by viable cells to a fluorescent product. The results are used to
calculate the GI50 (concentration for 50% growth inhibition).

o Reference:[12]
e Chromatin Immunoprecipitation followed by qPCR (ChIP-gPCR):

o Principle: To determine the occupancy of a specific protein (e.g., p300 or acetylated
histones) at a particular genomic locus.

o Methodology: Cells are treated with SGC-CBP30 or a vehicle control. Proteins are cross-
linked to DNA, and the chromatin is sheared. An antibody specific to the protein of interest
is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed,
and the purified DNA is quantified by qPCR using primers specific to the gene locus of
interest (e.qg., the IL-17A promoter).

o Reference:[14]
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Caption: Experimental Workflow for SGC-CBP30.

Conclusion

SGC-CBP30 is a highly valuable chemical probe that has been instrumental in deconvoluting
the specific functions of the CBP/p300 bromodomains from their catalytic HAT activity. Its
demonstrated efficacy in modulating key oncogenic and inflammatory pathways underscores
the therapeutic potential of targeting these epigenetic readers. The data and protocols
presented in this guide offer a comprehensive resource for researchers aiming to further
investigate the biological roles of CBP/p300 and to leverage this knowledge in the development
of novel epigenetic therapies. Continued research with SGC-CBP30 and next-generation
inhibitors will undoubtedly provide deeper insights into the complex regulatory networks
governed by these critical transcriptional co-activators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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